3-(4-Methylphenoxy)propanoic acid

Description

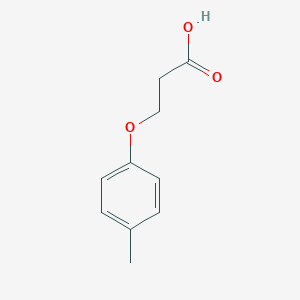

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPISAHACGIXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948028 | |

| Record name | 3-(4-Methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-37-9 | |

| Record name | 25173-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methylphenoxy)propanoic Acid

CAS Number: 25173-37-9

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylphenoxy)propanoic acid, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's physicochemical properties, outlines a robust synthesis protocol based on the Williamson ether synthesis, and explores its potential applications. This guide emphasizes the underlying chemical principles and experimental considerations to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as 3-(p-tolyloxy)propanoic acid, belongs to the class of phenoxyalkanoic acids. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid group and the modifiable aromatic ring. The ether linkage provides stability and influences the overall electronic and conformational properties of the molecule. Understanding the synthesis and characteristics of this compound is crucial for its effective utilization as a building block in the development of more complex molecules with desired biological or material properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These properties dictate the conditions required for its handling, purification, and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and at different temperatures, which is essential for designing reaction and purification protocols.

| Property | Value | Source |

| CAS Number | 25173-37-9 | AiFChem |

| Molecular Formula | C₁₀H₁₂O₃ | AiFChem |

| Molecular Weight | 180.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Predicted XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-cresol moiety, the methyl group protons, and the two methylene groups of the propanoic acid chain. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methyl carbon, and the methylene carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the C-H stretches of the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ) and characteristic fragmentation patterns that can further confirm its structure.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Synthesis Strategy and Rationale

The Williamson ether synthesis is a robust and high-yielding method for preparing ethers. The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol or phenol acts as the nucleophile, attacking an alkyl halide.

The synthesis of this compound involves the reaction of p-cresol (4-methylphenol) with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group of p-cresol, forming the more nucleophilic p-methylphenoxide ion. This phenoxide then attacks the electrophilic carbon atom bearing the halogen in the 3-halopropanoic acid, displacing the halide and forming the ether linkage.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.

Materials:

-

p-Cresol (4-methylphenol)

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (distilled or deionized)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Activated charcoal (optional, for decolorization)

-

Solvent for recrystallization (e.g., hot water, ethanol/water mixture, or toluene)

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a chosen amount of sodium hydroxide in water. To this basic solution, add an equimolar amount of p-cresol and stir until a clear solution of sodium p-methylphenoxide is formed.

-

Nucleophilic Substitution Reaction: To the phenoxide solution, add an equimolar amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This step protonates the carboxylate to form the desired carboxylic acid and also neutralizes any excess base. The product may precipitate out of the solution upon acidification.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. The organic layer will contain the desired product, while inorganic salts will remain in the aqueous layer.

-

Purification:

-

Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate.

-

Filter off the drying agent. If the solution is colored, it can be treated with activated charcoal and then filtered.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent to obtain pure crystals of this compound.

Self-Validating System and Causality

-

Base Selection: A strong base like NaOH or KOH is crucial to deprotonate the weakly acidic phenolic hydroxyl group of p-cresol, thereby generating the highly nucleophilic phenoxide ion required for the SN2 reaction.

-

Solvent Choice: The reaction is often carried out in water or a polar protic solvent, which can solvate both the ionic phenoxide and the polar 3-halopropanoic acid.

-

Acidic Workup: Acidification is a critical step to convert the sodium salt of the product (sodium 3-(4-methylphenoxy)propanoate) into the free carboxylic acid, making it extractable into an organic solvent.

-

Purification: Recrystallization is a necessary final step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.

Potential Applications

While specific, large-scale applications of this compound are not extensively documented in readily available literature, its structure suggests several potential areas of use, particularly as a chemical intermediate.

-

Pharmaceutical Synthesis: Phenoxyalkanoic acids are known scaffolds in drug discovery. For instance, they are related to fibrate drugs used to lower cholesterol and to certain herbicides that act as synthetic auxins. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities.

-

Agrochemicals: The structural similarity to phenoxy herbicides suggests that derivatives of this compound could be explored for their potential as plant growth regulators or herbicides.

-

Fine Chemical Synthesis: The carboxylic acid functionality allows for a wide range of chemical transformations, such as esterification, amidation, and reduction, making it a versatile building block for the synthesis of various fine chemicals and specialty materials.

Conclusion

This compound (CAS No. 25173-37-9) is a valuable chemical intermediate that can be reliably synthesized via the Williamson ether synthesis. This guide has provided a detailed overview of its properties, a step-by-step synthesis protocol with justifications for the experimental choices, and an outlook on its potential applications. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to confidently work with and utilize this compound in their research and development endeavors.

References

-

PubChem. 3-(3-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

-

University of California, Davis. The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

University of Missouri–St. Louis. Experiment 06: Williamson Ether Synthesis. [Link]

-

Wikipedia. Mecoprop. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

3-(4-Methylphenoxy)propanoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Methylphenoxy)propanoic Acid in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound is a carboxylic acid derivative with a phenoxy moiety. Its structural features, comprising a polar carboxylic acid group and a less polar methylphenoxy group, confer a distinct solubility profile that is of significant interest to researchers, scientists, and drug development professionals. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including synthetic route optimization, purification by crystallization, and the formulation of pharmaceutical preparations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, grounded in established scientific principles and experimental methodologies.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound features a hydrophilic carboxylic acid group capable of acting as a hydrogen bond donor and acceptor, and a more lipophilic 4-methylphenoxy group.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| pKa | ~4-5 (estimated for the carboxylic acid group) | General chemical principles |

| XLogP3 | 1.9 (predicted) | PubChem |

The predicted XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. The carboxylic acid group, with an estimated pKa around 4-5, will be predominantly in its neutral, protonated form in non-basic organic solvents, which is crucial for its solubility behavior.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[2][3][4][5][6]. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[2][3]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions[7]. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the formation of new, favorable interactions.

The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The carboxylic acid group can both donate and accept hydrogen bonds.

-

Dipole-Dipole Interactions: The ether linkage and the carbonyl group introduce dipoles.

-

Van der Waals Forces (London Dispersion Forces): Present throughout the molecule, particularly in the aromatic ring and the alkyl chain.

The solubility of this compound in a given organic solvent will depend on the ability of the solvent to engage in these intermolecular interactions.

Predicted Solubility Profile in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Scientific Rationale |

| Methanol | Polar Protic | High | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol can form strong hydrogen bonds with the solute[9][10][11]. |

| Acetone | Polar Aprotic | High | Acetone's polar carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group. |

| Ethyl Acetate | Moderately Polar | Moderate | Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor. Its larger nonpolar region may limit solubility compared to more polar solvents. |

| Dichloromethane | Moderately Polar | Moderate | Dichloromethane is a moderately polar solvent that can engage in dipole-dipole interactions with the solute. |

| Toluene | Nonpolar | Low to Moderate | The aromatic ring of toluene can interact favorably with the methylphenoxy group of the solute via π-π stacking. However, its nonpolar nature makes it a poor solvent for the polar carboxylic acid group[9][10][11]. |

| Hexane | Nonpolar | Low | Hexane is a nonpolar solvent that primarily interacts through weak van der Waals forces. It is unable to effectively solvate the polar carboxylic acid group, leading to low solubility[9][10][11]. |

Experimental Determination of Solubility: A Practical Approach

To obtain quantitative solubility data, a well-established experimental method such as the shake-flask method is recommended[15][16]. This method is considered a "gold standard" for determining thermodynamic (equilibrium) solubility[16].

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol for Shake-Flask Solubility Determination followed by HPLC Analysis

1. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

3. Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

This compound exhibits a solubility profile that is dictated by its dual hydrophilic and lipophilic character. It is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar solvents. For precise and reliable solubility data, the shake-flask method coupled with a robust analytical technique like HPLC is the recommended approach. This in-depth understanding of its solubility is essential for the effective utilization of this compound in research and development.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.

- Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions.

- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- (n.d.). Factors affecting solubility.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.

- Benchchem. (n.d.). Technical Support Center: Phenoxyacetic Acid Solubility in Organic Solvents.

- YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- AAT Bioquest. (2022, April 18). What factors affect solubility?.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- (2023, August 31). Solubility of Organic Compounds.

- (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- ResearchGate. (n.d.). Principles of Solubility and Solutions.

- Slideshare. (n.d.). Factors Affecting Solubility | PPT.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- PubChemLite. (n.d.). 3-[4-(4-methylphenoxy)phenyl]propanoic acid.

- (n.d.). Phenoxyacetic Acid.

- ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF.

- National Center for Biotechnology Information. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid | C15H14O3 | CID 22036572 - PubChem.

- ChemicalBook. (2025, July 24). 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3.

- ChemicalBook. (n.d.). Phenoxyacetic acid CAS#: 122-59-8.

- National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)propanoic acid | C10H12O3 | CID 3643626 - PubChem.

- National Center for Biotechnology Information. (n.d.). Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem.

- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9.

- ChemScene. (n.d.). 358351-16-3 | 3-(4-Ethylphenoxy)propanoic acid.

- CAS Common Chemistry. (n.d.). (+)-Mecoprop.

- Guidechem. (n.d.). MECOPROP-P 16484-77-8 wiki.

Sources

- 1. 2-(4-Methylphenoxy)propanoic acid | C10H12O3 | CID 3643626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. quora.com [quora.com]

- 5. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Aqueous Solubility of 3-(4-Methylphenoxy)propanoic Acid for Pharmaceutical Research

This guide provides an in-depth analysis of the aqueous solubility of 3-(4-Methylphenoxy)propanoic acid, a critical parameter for researchers, scientists, and drug development professionals. Understanding and accurately determining the water solubility of potential drug candidates is fundamental to predicting their bioavailability and developing effective formulations.

Introduction: The Critical Role of Water Solubility in Drug Development

Aqueous solubility is a cornerstone of the developability of a new chemical entity (NCE). For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical efficacy and posing significant challenges for formulation development. Therefore, a thorough characterization of the water solubility of a compound like this compound is an indispensable step in its journey from a promising molecule to a viable therapeutic agent.

Physicochemical Properties of this compound

This compound is a carboxylic acid derivative with a molecular structure that dictates its physicochemical behavior, including its solubility. The presence of both a hydrophobic aromatic ring and a methyl group, combined with a polar carboxylic acid functional group, results in a molecule with limited intrinsic aqueous solubility.

Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound

| Property | This compound (Predicted/Inferred) | 3-(4-Methoxyphenoxy)propanoic acid (Predicted) |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₄ |

| Molecular Weight | 180.20 g/mol | 196.19 g/mol |

| pKa | ~4-5 | 4.14 ± 0.10[2] |

| LogP | ~2.5-3.5 | Not Available |

The predicted pKa of a structurally similar compound, 3-(4-methoxyphenoxy)propanoic acid, is approximately 4.14.[2] This suggests that this compound is a weak acid. The Henderson-Hasselbalch equation dictates that the ionization state of a weak acid is dependent on the pH of the surrounding medium. This pH-dependent ionization is a key factor governing its aqueous solubility.

Factors Influencing the Aqueous Solubility of this compound

Several factors can significantly impact the aqueous solubility of this compound:

-

pH of the Medium : As a carboxylic acid, its solubility is highly pH-dependent.[3][4] In acidic environments (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[4]

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][4] However, the extent of this effect must be determined experimentally.

-

Crystal Form (Polymorphism) : Different crystalline forms of a compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.

-

Particle Size : Decreasing the particle size increases the surface area available for solvation, which can lead to a faster dissolution rate, although it does not affect the equilibrium solubility.[1][3]

Experimental Determination of Aqueous Solubility: A Validated Protocol

To accurately determine the aqueous solubility of this compound, a robust and self-validating experimental protocol is essential. The Shake-Flask method is a widely accepted and reliable technique for this purpose.

Principle of the Shake-Flask Method

The Shake-Flask method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., purified water or a buffer of a specific pH) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials containing purified water or buffers of varying pH values (e.g., pH 2, 5, 7.4, and 9).

-

Ensure a visible excess of solid remains to confirm that saturation has been achieved.

-

-

Equilibration :

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to experimentally determine the time required to reach equilibrium by sampling at different time points.

-

-

Sample Preparation :

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification by HPLC :

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples by a validated HPLC method with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis :

-

Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor and the calibration curve.

-

The resulting concentration represents the aqueous solubility of this compound at the specific pH and temperature of the experiment.

-

Visualizing the Experimental Workflow

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Methylphenoxy)propanoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Methylphenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document delves into the theoretical prediction of the spectrum, detailed assignment of proton signals, and a standard protocol for experimental data acquisition.

Introduction: The Structural Significance of this compound and the Role of ¹H NMR

This compound is a carboxylic acid derivative featuring a para-substituted aromatic ring linked to a propanoic acid moiety through an ether linkage. The unique arrangement of these functional groups results in a distinct ¹H NMR spectrum that serves as a fingerprint for its molecular structure. Understanding this spectrum is crucial for confirming the identity, purity, and structural integrity of the compound in various applications, including synthetic chemistry and pharmaceutical research.

¹H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the electronic environment of individual protons in a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural map can be constructed. This guide will systematically deconstruct the predicted ¹H NMR spectrum of this compound, providing a robust framework for its interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The following sections provide a detailed assignment and rationale for the expected chemical shifts and multiplicities of these signals.

A. The Aromatic Region: Protons on the p-Substituted Benzene Ring

The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths.

-

H-c (ortho to -OCH₂-): These two protons are chemically equivalent and are expected to resonate as a doublet. The phenoxy group is an electron-donating group, which increases the electron density at the ortho and para positions, causing a shielding effect and a shift to a higher field (lower ppm) compared to unsubstituted benzene (δ ~7.3 ppm).[1]

-

H-d (ortho to -CH₃): These two protons are also chemically equivalent and will appear as a doublet. The methyl group is also an electron-donating group, contributing to the shielding of these protons.

The coupling between these adjacent aromatic protons (ortho coupling) typically results in a coupling constant (J) of approximately 7-9 Hz.

B. The Aliphatic Chain: Methylene and Methyl Protons

The propanoic acid chain and the methyl group on the aromatic ring give rise to characteristic signals in the aliphatic region of the spectrum.

-

H-e (-OCH₂-): These two methylene protons are adjacent to the electron-withdrawing oxygen atom of the ether linkage. This proximity causes a significant deshielding effect, resulting in a downfield shift. This signal is expected to be a triplet due to coupling with the adjacent methylene protons (H-f).

-

H-f (-CH₂COOH): These two methylene protons are alpha to the carbonyl group of the carboxylic acid. The carbonyl group is also electron-withdrawing, leading to a deshielding effect, though typically less pronounced than that of a directly attached ether oxygen. This signal will appear as a triplet due to coupling with the neighboring methylene protons (H-e). Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region.[2]

-

H-b (-CH₃): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Benzylic protons, those on carbons directly bonded to an aromatic ring, typically show up around 2.0-3.0 ppm.[3]

C. The Carboxylic Acid Proton

-

H-a (-COOH): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms and potential hydrogen bonding.[2][4] This results in a signal that appears significantly downfield, typically in the range of 10-12 ppm, and it often presents as a broad singlet.[2][5] The broadness is a result of chemical exchange with trace amounts of water in the solvent.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (-COOH) | ~10.0 - 12.0 | Broad Singlet | 1H | - |

| H-d (Aromatic) | ~7.0 - 7.2 | Doublet | 2H | ~8.0 - 9.0 |

| H-c (Aromatic) | ~6.8 - 7.0 | Doublet | 2H | ~8.0 - 9.0 |

| H-e (-OCH₂-) | ~4.1 - 4.3 | Triplet | 2H | ~6.0 - 7.0 |

| H-f (-CH₂COOH) | ~2.7 - 2.9 | Triplet | 2H | ~6.0 - 7.0 |

| H-b (-CH₃) | ~2.2 - 2.4 | Singlet | 3H | - |

Visualizing the Molecular Structure and Proton Assignments

Figure 1. Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standard procedure for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.

Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

Procedure

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

If not using the residual solvent peak as a reference, add a small amount of TMS.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Number of scans (typically 8-16 for a sample of this concentration)

-

Pulse width (calibrated for a 90° pulse)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (typically 1-5 seconds)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and coupling constants.

-

Visualizing the Experimental Workflow

Figure 2. A schematic workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The predicted spectrum, based on established principles of chemical shifts and coupling constants, provides a clear roadmap for what to expect experimentally. The aromatic region should display a characteristic pattern for a para-substituted ring, while the aliphatic region will show two mutually coupled triplets and a singlet for the methyl group. The carboxylic acid proton will be found far downfield. By following the provided experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring its identity and purity for their scientific endeavors.

References

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University College London. (n.d.). Chemical shifts.

- ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.

- AIP Publishing. (n.d.). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics.

- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

Sources

A Technical Guide to the ¹³C NMR Spectral Analysis of 3-(4-Methylphenoxy)propanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-methylphenoxy)propanoic acid. As a critical analytical technique in organic chemistry and drug development, ¹³C NMR offers direct insight into the carbon skeleton of a molecule. This document details the predicted chemical shifts for each carbon atom in the target molecule, provides a thorough interpretation based on fundamental principles of electronic and structural effects, and outlines a robust, self-validating protocol for experimental data acquisition. This guide is intended for researchers, scientists, and professionals who require a deep understanding of NMR spectroscopy for structural elucidation and chemical verification.

Molecular Structure and Carbon Environments

The structural integrity of a compound is the cornerstone of its function. For this compound, ¹³C NMR spectroscopy provides an unambiguous fingerprint of its carbon framework. The molecule possesses ten unique carbon environments, the magnetic non-equivalence of which gives rise to ten distinct signals in a proton-decoupled ¹³C NMR spectrum. The numbering convention used for the subsequent spectral assignment is illustrated below.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. The predicted spectrum, characterized by a downfield carboxylic acid signal, four distinct aromatic resonances, two resolved aliphatic signals, and an upfield methyl peak, is fully consistent with the proposed structure. By understanding the underlying principles of chemical shifts and employing a rigorous experimental protocol, ¹³C NMR serves as an indispensable and authoritative tool for the structural verification of this compound in research and industrial applications.

References

- Vertex AI Search. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?

- Ellis, G. P., & Jones, R. T. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Unknown. (n.d.). 13C NMR Chemical Shift Table. PDF document.

- Hong Lab MIT. (n.d.). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation.

- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.

- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. PDF document.

- Agrawal, P. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate.

- Hagen, R., & Roberts, J. D. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).

- Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- SpectraBase. (n.d.). Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester - Optional[13C NMR] - Chemical Shifts.

- UCL. (n.d.). Chemical shifts.

- ACD/Labs. (n.d.). NMR Prediction.

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid.

- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 13C NMR spectrum.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- BenchChem. (2025). Application Note: ¹H and ¹³C NMR Assignment for Methyl 3-(4-methoxyphenyl)propionate.

- CASPRE. (n.d.). 13C NMR Predictor.

- Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.

- ChemicalBook. (n.d.). 3-(4-hydroxy-3-methoxyphenyl)propionic acid(1135-23-5) 13c nmr.

- SpectraBase. (n.d.). Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra.

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 3-(4-Methylphenoxy)propanoic Acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Methylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's spectral features, offers a detailed interpretation of its characteristic absorption bands, and provides a robust experimental protocol for obtaining a high-quality spectrum.

Introduction: The Molecular Blueprint of this compound

This compound is a carboxylic acid derivative featuring a phenoxy ether linkage and a para-substituted aromatic ring. Its unique structural combination of a carboxylic acid head, a flexible propanoic acid chain, an ether bridge, and a methyl-substituted benzene ring gives rise to a distinctive infrared spectrum. Understanding this spectrum is pivotal for its identification, purity assessment, and the study of its chemical interactions.

The key functional groups that dictate the FT-IR spectrum are:

-

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and easily identifiable peaks in the infrared spectrum, notably the O-H and C=O stretching vibrations.

-

Aromatic Ether (Ar-O-CH₂): The C-O stretching vibrations of the ether linkage provide crucial information about this part of the molecule.

-

Para-Substituted Benzene Ring: The substitution pattern on the aromatic ring gives rise to specific C-H stretching and out-of-plane bending vibrations.

-

Aliphatic Chain (-CH₂-CH₂-): The C-H stretching and bending vibrations of the propanoic acid backbone contribute to the overall spectrum.

-

Methyl Group (-CH₃): The methyl group attached to the benzene ring also has characteristic C-H stretching and bending modes.

Theoretical FT-IR Spectrum Analysis

While an experimental spectrum for this compound is not publicly available in major databases as of January 2026, a highly accurate predictive analysis can be constructed based on established principles of infrared spectroscopy and data from analogous structures. The following sections detail the expected absorption bands and their assignments.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Detailed Peak Assignments

The expected FT-IR spectrum can be divided into several key regions:

1. The O-H and C-H Stretching Region (3300 - 2500 cm⁻¹)

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This characteristic broadness is a result of extensive intermolecular hydrogen bonding between the carboxylic acid groups, which form stable dimers.[1] This band will likely overlap with the C-H stretching vibrations.

-

Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[3][4]

-

Aliphatic C-H Stretch: Strong, sharp absorption bands are predicted just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the propanoic acid chain's methylene (-CH₂) groups and the methyl (-CH₃) group.

2. The Carbonyl Stretching Region (1800 - 1650 cm⁻¹)

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is expected in the region of 1760-1690 cm⁻¹.[1] For a hydrogen-bonded dimer, which is the most common state for carboxylic acids in the solid phase, this peak typically appears around 1710 cm⁻¹.[5][6] The high intensity of this band is due to the large change in dipole moment during the stretching vibration.

3. The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, which are unique to the molecule as a whole.

-

C=C Aromatic Ring Stretch: Two to three medium to strong bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[3][4]

-

O-H Bend (Carboxylic Acid): An in-plane O-H bending vibration may appear as a broad band in the 1440-1395 cm⁻¹ range, though it can be obscured by C-H bending vibrations.[1] A broader, out-of-plane O-H bend is also characteristic for carboxylic acid dimers and is found around 920 cm⁻¹.[1]

-

C-H Bends (Aliphatic): The methylene (-CH₂) and methyl (-CH₃) groups will show bending (scissoring, rocking, wagging, and twisting) vibrations in the 1470-1370 cm⁻¹ range.

-

C-O Stretches (Ether and Carboxylic Acid): This molecule has two distinct C-O single bonds.

-

Aryl-Alkyl Ether C-O Stretch: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[7][8][9] The band around 1250 cm⁻¹ is often very intense and is a key indicator of the Ar-O-C linkage.

-

Carboxylic Acid C-O Stretch: The C-O stretching of the carboxylic acid group is coupled with the O-H bend and appears as a strong band between 1320-1210 cm⁻¹.[1] This band will likely overlap with the ether's C-O stretch.

-

-

C-H Out-of-Plane (OOP) Bending (Aromatic): The substitution pattern on the benzene ring gives rise to characteristic C-H "wagging" vibrations. For a para-substituted (1,4-disubstituted) ring, a strong absorption is expected in the 860-790 cm⁻¹ range.[10] This is a highly diagnostic peak for determining the substitution pattern.

Summary of Predicted FT-IR Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1760 - 1690 | C=O Stretch (dimer) | Carboxylic Acid | Very Strong, Sharp |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic | Medium to Strong |

| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium, Broad |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Very Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |

| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, Broad |

| 860 - 790 | C-H Out-of-Plane Bend | Para-substituted Aromatic | Strong |

Experimental Protocol: Acquiring the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of solid this compound, proper sample preparation is paramount. The following outlines two common and reliable methods.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional and widely used method for solid samples.

Rationale: KBr is transparent to infrared radiation and acts as a matrix to hold the sample. Grinding the sample to a fine powder minimizes light scattering, and pressing it into a transparent pellet ensures a uniform path length for the IR beam.

Step-by-Step Methodology:

-

Drying: Gently dry the this compound sample and the spectroscopic grade KBr powder in an oven at ~110°C for a few hours and cool in a desiccator to remove any residual moisture. Water has strong IR absorptions that can interfere with the spectrum.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample until it has a fine, glossy appearance.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for several minutes to ensure homogeneity.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[11]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and often simpler alternative to KBr pellets.

Rationale: This technique involves pressing the sample directly onto a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the absorption spectrum to be measured.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

-

Data Acquisition: Record the FT-IR spectrum.

Diagram: Experimental Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion and Expert Insights

The FT-IR spectrum of this compound is rich with information, providing a unique fingerprint for its molecular structure. The key diagnostic features are the extremely broad O-H stretch and the very strong C=O stretch from the carboxylic acid group, the intense asymmetric C-O stretch of the aryl-alkyl ether, and the strong out-of-plane C-H bending band confirming the para-substitution on the aromatic ring.

For drug development professionals, this detailed spectral analysis is crucial for confirming the identity of synthesized material, assessing its purity by identifying unexpected peaks, and for studying potential intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties. When performing this analysis, it is imperative to use dry samples and solvents to avoid interference from water absorption bands, ensuring the integrity and trustworthiness of the spectral data.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Chem Simplified. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2015, August 6). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

Sources

- 1. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5 | Chemsrc [chemsrc.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Propanoic acid, 3-ethoxy-, ethyl ester [webbook.nist.gov]

- 6. PubChemLite - 3-[4-(4-methylphenoxy)phenyl]propanoic acid (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(3-Hydroxyphenyl)propionic acid [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Propanoic acid, 3-phenoxy-, methyl ester [webbook.nist.gov]

mass spectrometry fragmentation of 3-(4-Methylphenoxy)propanoic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-(4-Methylphenoxy)propanoic Acid

Foreword: The Logic of Fragmentation

In the field of analytical chemistry, particularly within drug development and metabolic studies, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The process of fragmentation—the controlled decomposition of a molecule into charged pieces within the mass spectrometer—is not a random shattering. Instead, it is a predictable cascade of reactions governed by the fundamental principles of chemical stability. Each peak in a mass spectrum tells a story about the molecule's inherent strengths and weaknesses.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound (MW: 180.07864 g/mol ), a molecule representative of the phenoxyalkanoic acid class, which includes various herbicides and pharmaceutical intermediates. We will dissect its fragmentation patterns under two distinct ionization regimes: the high-energy, brute-force approach of Electron Ionization (EI) and the softer, more targeted fragmentation of Electrospray Ionization followed by Collision-Induced Dissociation (ESI-MS/MS). Our objective is not merely to list the resulting ions but to explain the causal chemistry that dictates why the molecule breaks apart in the way that it does, providing researchers with a robust framework for identifying this and related structures.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is the classic, high-energy method typically coupled with Gas Chromatography (GC-MS). An energetic electron (70 eV) strikes the analyte molecule, ejecting one of its own electrons to create a high-energy radical cation, denoted as [M]•+. This molecular ion is unstable and rapidly undergoes fragmentation to dissipate its excess energy, breaking at its weakest points or rearranging into more stable configurations.

The molecular ion of this compound ([C₁₀H₁₂O₃]•+) has an m/z of 180. For carboxylic acids, this peak can be weak or absent, as the molecule fragments readily.[1] The most informative data comes from the pattern of its fragment ions.

Primary EI Fragmentation Mechanisms

-

Ether Bond Cleavage & Hydrogen Rearrangement: The most characteristic fragmentation for this class of compounds involves the ether linkage. A common pathway is the cleavage of the O-CH₂ bond accompanied by a hydrogen rearrangement, leading to the formation of the highly stable 4-methylphenol (p-cresol) radical cation. This fragment is often the base peak in the spectrum.

-

Fragment: [HOC₆H₄CH₃]•+

-

m/z: 108

-

-

Benzylic-type Cleavage: Another significant fragmentation is the cleavage of the Cα-Cβ bond of the propanoic acid side chain. This is energetically favorable as it leads to the formation of a resonance-stabilized ion.

-

Fragment: [C₆H₄(CH₃)OCH₂]⁺

-

m/z: 121

-

-

McLafferty Rearrangement: A hallmark of carbonyl compounds, the McLafferty rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by β-cleavage.[2][3] In this molecule, this rearrangement leads to the loss of a neutral ethene molecule and the formation of the radical cation of 4-methylphenoxyacetic acid.

-

Fragment: [C₆H₄(CH₃)OCH₂COOH]•+

-

m/z: 152

-

-

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group results in the loss of the phenoxymethyl radical, forming a stable acylium ion.

-

Fragment: [CH₂CH₂COOH]⁺

-

m/z: 73

-

The interplay of these pathways produces a characteristic "fingerprint" spectrum. The presence of a strong peak at m/z 108 is a powerful indicator of a methylphenol substructure, while other fragments help piece together the full identity of the side chain.

Visualizing EI Fragmentation

Caption: Primary EI fragmentation pathways of this compound.

Summary of Key EI Fragments

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 180 | [C₁₀H₁₂O₃]•+ | Molecular Ion |

| 152 | [C₉H₁₀O₃]•+ | McLafferty Rearrangement (Loss of C₂H₄) |

| 121 | [C₈H₉O]⁺ | Alpha-Beta Cleavage (Loss of •COOH) |

| 108 | [C₇H₈O]•+ | Ether Cleavage + H Rearrangement |

| 73 | [C₃H₅O₂]⁺ | Acylium Ion Formation |

Part 2: ESI-MS/MS Fragmentation of the Deprotonated Molecule

Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules that are polar and thermally fragile, often coupled with Liquid Chromatography (LC-MS). For a carboxylic acid, analysis in negative ion mode is highly effective, as the acidic proton is easily lost to form a deprotonated molecule, [M-H]⁻.[4] For our analyte, this creates a precursor ion at m/z 179.

This stable precursor ion is then selectively isolated and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to fragment in a controlled, energy-dependent manner.[5] Unlike the radical-driven chemistry of EI, the fragmentation of this even-electron anion follows pathways dictated by charge stabilization and the formation of stable neutral losses.

Primary ESI-MS/MS Fragmentation Mechanisms

-

Decarboxylation: The most prominent and diagnostically significant fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂).[6][7] This is a highly favorable process that results in a major product ion.

-

Precursor Ion: [M-H]⁻ (m/z 179)

-

Neutral Loss: CO₂ (44.00 Da)

-

Product Ion: [M-H-CO₂]⁻ (m/z 135)

-

-

Ether Bond Cleavage: At higher collision energies, the ether bond can also cleave. This typically results in the formation of the stable 4-methylphenoxide anion.

-

Precursor Ion: [M-H]⁻ (m/z 179)

-

Neutral Loss: C₃H₄O₂ (propiolactone) (72.02 Da)

-

Product Ion: [C₇H₇O]⁻ (m/z 107)

-

The simplicity of the ESI-MS/MS spectrum is one of its greatest strengths. The observation of a facile loss of 44 Da from the precursor ion is a nearly definitive confirmation of the presence of a carboxylic acid functional group.

Visualizing ESI-MS/MS Fragmentation

Caption: General analytical workflow for MS analysis.

Protocol 1: GC-MS for EI Analysis

This protocol outlines a standard method for analyzing phenoxyalkanoic acids, which may require derivatization to improve chromatographic performance, though direct analysis is often possible. [8][9]

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using methanol or ethyl acetate.

-

(Optional Derivatization): For improved peak shape and volatility, evaporate the solvent and add a silylating agent like MTBSTFA. Heat at 60-70°C for 30 minutes.

-

-

Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |

| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | Standard non-polar column providing good separation. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert gas for carrying the analyte through the column. |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min | Gradient ensures separation from solvent and other impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard for generating fragment-rich, library-searchable spectra. |

| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation. [10] |

| Source Temp. | 230°C | Prevents condensation of analytes in the source. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

Protocol 2: LC-MS/MS for ESI Analysis

This protocol is optimized for generating and fragmenting the deprotonated molecule in negative ion mode.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol as described for GC-MS.

-

Dilute the stock solution to a final concentration of 0.1-1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

-

-

Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for retaining the analyte. |

| Mobile Phase A | Water + 0.1% Formic Acid or 5mM Ammonium Acetate | Ammonium acetate helps promote deprotonation in negative mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 8 minutes | A standard gradient for eluting a wide range of compounds. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |

| MS/MS System | ||

| Ion Source | Electrospray Ionization (ESI), Negative Mode | Optimal for forming [M-H]⁻ ions from acidic compounds. [4] |

| Capillary Voltage | -3.0 kV | Applied voltage to generate the electrospray. |

| Gas Temp. | 325°C | Assists in desolvation of the droplets. |

| Precursor Ion | m/z 179 | Isolation of the deprotonated parent molecule. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation. |

| Collision Energy | 10-30 eV (Ramped or Stepped) | Energy applied to induce fragmentation; optimization is key. |

| Mass Range | m/z 50-200 | Covers the precursor and expected product ion masses. |

Conclusion: A Self-Validating System

The structural elucidation of this compound via mass spectrometry is a prime example of a self-validating analytical system. Electron Ionization provides a detailed fragmentation "fingerprint," revealing the core building blocks of the molecule—most notably the characteristic 4-methylphenol moiety (m/z 108). Concurrently, ESI-MS/MS provides unambiguous confirmation of the molecular weight (via the [M-H]⁻ ion at m/z 179) and definitive evidence of the carboxylic acid functionality through the characteristic neutral loss of CO₂ to produce the m/z 135 fragment. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the structural assignment, a cornerstone of rigorous scientific and developmental work.

References

- J Mass Spectrom. 2024 Jan;59(1):e4990.

- J Am Soc Mass Spectrom. 2013 May;24(5):762-70.

- Chemistry Notes. (2020-09-18). McLafferty rearrangement: Definition, easy mechanism, example.

- Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism.

- J Agric Food Chem. 2005 Sep 21;53(19):7369-75.

- ResearchGate. (September 2019). Fast and sensitive GC-MS/MS method for detection of some auxin herbicides residues in environmental samples.

- Wikipedia.

- ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS.

- University of Alabama at Birmingham. (2009-01-20). Ion fragmentation of small molecules in mass spectrometry.

- ResearchGate. (2001).

- YouTube. (2020-03-06). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

- 1. youtube.com [youtube.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. uab.edu [uab.edu]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 3-(4-Methylphenoxy)propanoic acid

An In-depth Technical Guide to 3-(4-Methylphenoxy)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a molecule of interest in chemical synthesis and potential pharmacological research. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and in-depth analytical characterization. It is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights into its handling and analysis.

Introduction and Scientific Context

This compound belongs to the class of phenoxyalkanoic acids. This family of compounds is notable for its diverse biological activities, which are highly dependent on the nature and position of substituents on the aromatic ring and the length of the alkyl chain. For instance, derivatives like 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) are widely used as herbicides[1][2][3]. Conversely, other analogues, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite, have demonstrated beneficial effects on lipid metabolism and muscle health in preclinical studies[4][5][6][7].

The strategic placement of a methyl group at the para-position of the phenoxy ring and the propanoic acid side chain imparts specific steric and electronic properties to this compound, influencing its solubility, reactivity, and potential biological interactions. Understanding these core characteristics is fundamental for its application as a building block in organic synthesis or as a scaffold in the design of novel bioactive molecules. This guide serves as a foundational resource for researchers working with this compound.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a p-cresol moiety linked via an ether bond to a propanoic acid chain at the 3-position.

Caption: Chemical structure of this compound.

The physicochemical properties of a compound are critical for predicting its behavior in various experimental settings, from reaction kinetics to biological assays. Below is a table summarizing the key properties of this compound and its close structural analogs.

| Property | Value (Predicted/Analog Data) | Source/Analog Compound | Rationale for Inclusion |

| Molecular Formula | C₁₀H₁₂O₃ | - | Fundamental identity of the molecule. |

| Molecular Weight | 180.20 g/mol | [8] | Essential for stoichiometric calculations. |

| Melting Point | ~110-130 °C | 3-(4-Methoxyphenoxy)propanoic acid[9], 3-(4-Methylthiophenoxy)-propionic acid[10] | Provides an estimate for purity assessment and reaction temperature considerations. |

| Boiling Point | ~321.7 ± 17.0 °C (Predicted) | 3-(4-Methoxyphenoxy)propanoic acid[9] | Indicates thermal stability and conditions for distillation if applicable. |

| pKa | ~4.14 ± 0.10 (Predicted) | 3-(4-Methoxyphenoxy)propanoic acid[9] | Crucial for understanding its acidic nature and behavior in different pH environments. |

| Solubility | Soluble in organic solvents like ether, ethyl acetate; sparingly soluble in water. | General properties of similar acids[10][11] | Key for selecting appropriate solvents for reactions, extractions, and purification. |

| Appearance | White to off-white solid | 3-(4-Methoxyphenoxy)propanoic acid[9] | A basic physical descriptor for material identification. |

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the reaction of a phenoxide with an alkyl halide.

Reaction Mechanism and Rationale

The synthesis proceeds in two key stages:

-

Deprotonation: p-Cresol (4-methylphenol) is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group. This forms the more nucleophilic sodium p-cresolate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol, enabling the subsequent substitution reaction.

-

Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon atom of 3-chloropropanoic acid, displacing the chloride leaving group in an Sₙ2 reaction. The use of a polar solvent facilitates this step.

Following the reaction, an acidic workup is necessary to protonate the carboxylate salt, yielding the final carboxylic acid product.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 3-(4-methylthiophenoxy)-propionic acid[10].

Materials:

-

p-Cresol (4-methylphenol)

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated charcoal

-

Deionized water

Procedure:

-